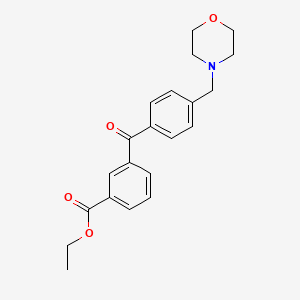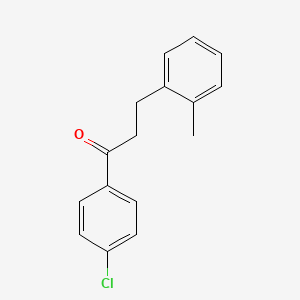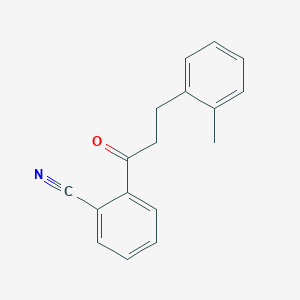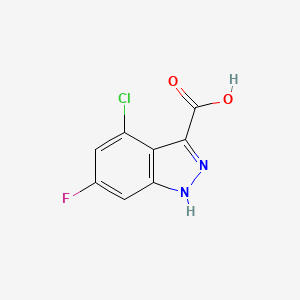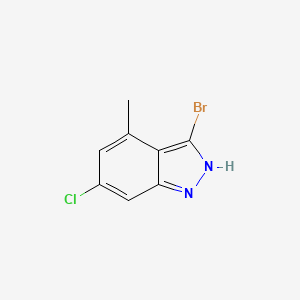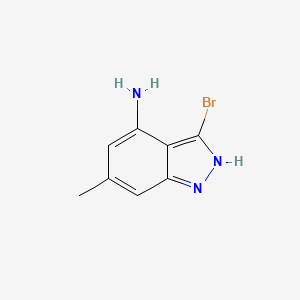
(S)-3-Chloropyrrolidine hydrochloride
Overview
Description
“(S)-3-Chloropyrrolidine hydrochloride” likely refers to the hydrochloride salt form of a chlorinated pyrrolidine compound. Pyrrolidines are a class of organic compounds containing a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The “(S)” denotes the stereochemistry of the compound, indicating it is the “S” (from Latin sinister, meaning left) enantiomer in the Cahn-Ingold-Prelog priority rules .
Molecular Structure Analysis
As a chlorinated pyrrolidine, the compound would contain a five-membered ring with one nitrogen atom and four carbon atoms. The chlorine atom would be attached to one of these carbon atoms . The hydrochloride part indicates that a hydrogen chloride molecule (HCl) is also part of the compound, likely ionically bonded to the nitrogen in the ring .Chemical Reactions Analysis
The compound, being an organic amine, might undergo reactions typical of amines and chlorinated hydrocarbons. This could include substitution reactions, elimination reactions, and reactions with acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. As a hydrochloride salt of an organic amine, it would likely be a solid at room temperature, soluble in water, and have a positive charge due to the protonated nitrogen .Scientific Research Applications
Pharmaceutical Formulation and Drug Delivery
“(S)-3-Chloropyrrolidine hydrochloride” is utilized in the pharmaceutical industry for the formulation of drugs and enhancing drug delivery mechanisms. Its chemical properties allow it to act as a solubilizer, stabilizer, and permeation enhancer, which improves the biopharmaceutical performance of drugs. This compound can be incorporated into solid lipid nanoparticles (SLNs) that serve as carriers for active pharmaceutical ingredients, ensuring controlled release and targeted delivery .
Antimicrobial Applications
The compound’s structure enables it to be used in antimicrobial applications. It can be part of formulations that target specific pathogens, contributing to the development of new antibiotics or antiseptic agents. Its efficacy in this field is due to its ability to interact with bacterial cell membranes, disrupting their integrity and leading to cell death .
Chemical Synthesis and Catalysis
In chemical research, “(S)-3-Chloropyrrolidine hydrochloride” serves as a building block for the synthesis of complex molecules. It is particularly valuable in asymmetric synthesis, where its chiral center can induce stereochemical control in the resulting products. This is crucial for creating substances with specific optical activities required in various chemical industries .
Neuropharmacology
This compound has potential applications in neuropharmacology due to its structural similarity to pyrrolidine-based neurotransmitter analogs. It could be used to modulate neurotransmitter systems, providing a pathway for the development of new treatments for neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia .
Agricultural Chemistry
“(S)-3-Chloropyrrolidine hydrochloride” can be applied in agricultural chemistry for the synthesis of herbicides and pesticides. Its reactivity allows it to be a precursor for compounds that can selectively target and disrupt the growth of unwanted plants or pests, contributing to crop protection strategies .
Material Science
In material science, this compound can contribute to the creation of novel polymers with specific properties. By acting as a monomer or cross-linking agent, it can influence the thermal stability, mechanical strength, and chemical resistance of the resulting materials, which can be used in various industrial applications .
Biomedical Research
The compound’s role in biomedical research is significant, especially in the context of drug-gene interactions and gene therapy. It can be used to study the pharmacokinetics and pharmacodynamics of drugs, as well as their interactions with genetic material, which is vital for personalized medicine approaches .
Analytical Chemistry
Lastly, “(S)-3-Chloropyrrolidine hydrochloride” finds use in analytical chemistry as a standard or reagent in chromatographic techniques. It helps in the quantification and qualification of samples, ensuring accurate and reliable results in various analytical procedures .
Mechanism of Action
Future Directions
properties
IUPAC Name |
(3S)-3-chloropyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClN.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVCMMDAWUYBCG-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648698 | |
| Record name | (3S)-3-Chloropyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072227-55-4 | |
| Record name | (3S)-3-Chloropyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






